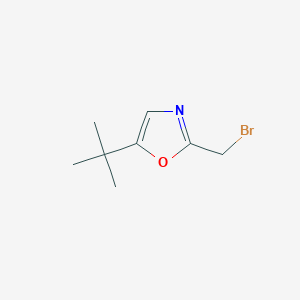
1-isothiocyanato-3-methoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-3-methoxy-2-methylpropane (1-ITMP) is an organic compound belonging to the family of isothiocyanates. It is a colorless liquid with a strong odor and a boiling point of 66-68°C. 1-ITMP is a synthetic compound, which is used in various scientific research applications, including biochemical and physiological studies. It has also been used in laboratory experiments to study the effects of isothiocyanates on cells and organisms.
Scientific Research Applications
1-isothiocyanato-3-methoxy-2-methylpropane has been used as a model compound for studying the structure and reactivity of isothiocyanates. It has also been used in biochemical and physiological studies to investigate the effects of isothiocyanates on cells and organisms. In addition, 1-isothiocyanato-3-methoxy-2-methylpropane has been used in laboratory experiments to study the effects of isothiocyanates on enzymes, proteins, and other biomolecules.
Mechanism of Action
The mechanism of action of 1-isothiocyanato-3-methoxy-2-methylpropane is thought to involve the formation of a reactive intermediate, which can then react with various cellular components, such as proteins, lipids, and nucleic acids. The reactive intermediate is believed to be a thiocyanate ion, which can interact with the nucleophilic groups of proteins, lipids, and nucleic acids. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules.
Biochemical and Physiological Effects
1-isothiocyanato-3-methoxy-2-methylpropane has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450, which is involved in drug metabolism. It has also been shown to inhibit the growth of certain types of cancer cells, as well as the growth of certain bacteria and fungi. In addition, 1-isothiocyanato-3-methoxy-2-methylpropane has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
1-isothiocyanato-3-methoxy-2-methylpropane has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and has a low toxicity. However, 1-isothiocyanato-3-methoxy-2-methylpropane is volatile and can easily evaporate, which can limit its use in certain experiments. In addition, its strong odor can be a nuisance in the laboratory.
Future Directions
1-isothiocyanato-3-methoxy-2-methylpropane has a wide range of potential applications in scientific research. It could be used to study the structure and reactivity of isothiocyanates, as well as their effects on cells and organisms. It could also be used to investigate the effects of isothiocyanates on enzymes, proteins, and other biomolecules. In addition, 1-isothiocyanato-3-methoxy-2-methylpropane could be used to study the effects of isothiocyanates on drug metabolism, cancer cells, bacteria, and fungi. Finally, 1-isothiocyanato-3-methoxy-2-methylpropane could be used to develop new therapeutic agents and treatments.
Synthesis Methods
1-isothiocyanato-3-methoxy-2-methylpropane can be synthesized by the reaction of 3-methoxy-2-methylpropane with sodium isothiocyanate in the presence of an acid catalyst. The reaction is conducted in a non-aqueous solvent, such as acetonitrile or dimethylformamide, at a temperature of 80-100°C. The reaction is usually complete within two hours.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-isothiocyanato-3-methoxy-2-methylpropane involves the reaction of 3-methoxy-2-methylpropene with thiophosgene followed by hydrolysis of the resulting isothiocyanate.", "Starting Materials": [ "3-methoxy-2-methylpropene", "Thiophosgene", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 3-methoxy-2-methylpropene to a round-bottom flask.", "Add thiophosgene dropwise to the flask while stirring at room temperature.", "Heat the reaction mixture to reflux for 2 hours.", "Allow the reaction mixture to cool to room temperature.", "Add a solution of sodium hydroxide to the reaction mixture to hydrolyze the isothiocyanate.", "Extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product." ] } | |
CAS RN |
1250225-78-5 |
Product Name |
1-isothiocyanato-3-methoxy-2-methylpropane |
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



